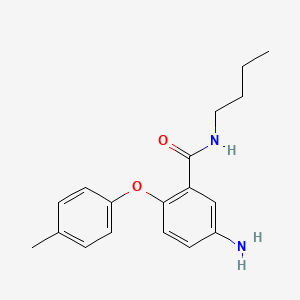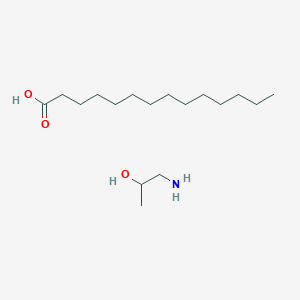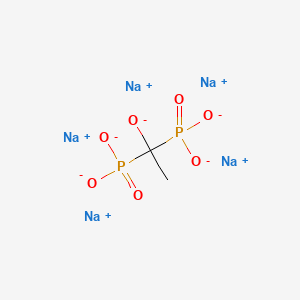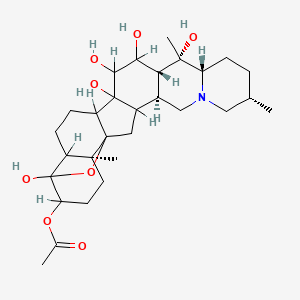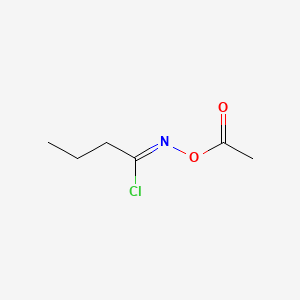
N-(Acetyloxy)butanimidoyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(Acetyloxy)butanimidoyl chloride is an organic compound with the molecular formula C6H10ClNO2 It is a derivative of butanimidoyl chloride, where the nitrogen atom is acylated with an acetoxy group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(Acetyloxy)butanimidoyl chloride typically involves the acylation of butanimidoyl chloride with acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride group. The general reaction scheme is as follows:
Butanimidoyl chloride+Acetic anhydride→N-(Acetyloxy)butanimidoyl chloride+Acetic acid
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure efficient mixing and reaction control. The use of automated systems can help maintain the anhydrous conditions required for the reaction and improve yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
N-(Acetyloxy)butanimidoyl chloride can undergo various types of chemical reactions, including:
Substitution Reactions: The acyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols.
Hydrolysis: In the presence of water, the acyl chloride group can hydrolyze to form the corresponding carboxylic acid.
Reduction: The compound can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols in the presence of a base like triethylamine.
Hydrolysis: Water or aqueous solutions under acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products Formed
Substitution: Formation of N-substituted butanimidoyl derivatives.
Hydrolysis: Formation of butanoic acid and acetic acid.
Reduction: Formation of N-(acetyloxy)butanamine.
Aplicaciones Científicas De Investigación
N-(Acetyloxy)butanimidoyl chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules for studying enzyme mechanisms and protein interactions.
Medicine: Potential use in the development of new drugs due to its ability to form stable amide bonds.
Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.
Mecanismo De Acción
The mechanism of action of N-(Acetyloxy)butanimidoyl chloride involves its reactivity as an acylating agent. The acyl chloride group can react with nucleophiles, leading to the formation of amides, esters, and other derivatives. This reactivity is crucial for its applications in organic synthesis and biochemical modifications.
Comparación Con Compuestos Similares
Similar Compounds
- N-(Acetyloxy)acetamidoyl chloride
- N-(Acetyloxy)propionimidoyl chloride
- N-(Acetyloxy)valerimidoyl chloride
Uniqueness
N-(Acetyloxy)butanimidoyl chloride is unique due to its specific chain length and the presence of both acyl and acyloxy functional groups. This combination allows for versatile reactivity and the formation of a wide range of derivatives, making it valuable in various synthetic applications.
Propiedades
Número CAS |
126794-86-3 |
|---|---|
Fórmula molecular |
C6H10ClNO2 |
Peso molecular |
163.60 g/mol |
Nombre IUPAC |
[(Z)-1-chlorobutylideneamino] acetate |
InChI |
InChI=1S/C6H10ClNO2/c1-3-4-6(7)8-10-5(2)9/h3-4H2,1-2H3/b8-6- |
Clave InChI |
NRABTMVIESGWIO-VURMDHGXSA-N |
SMILES isomérico |
CCC/C(=N/OC(=O)C)/Cl |
SMILES canónico |
CCCC(=NOC(=O)C)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


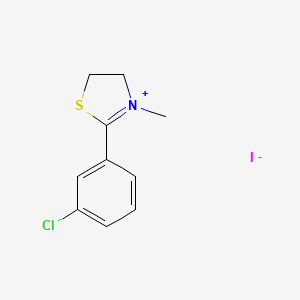
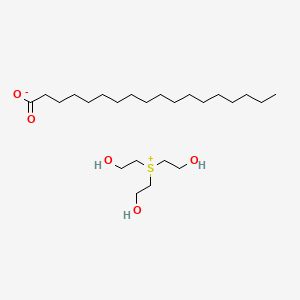
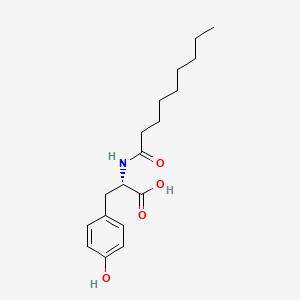
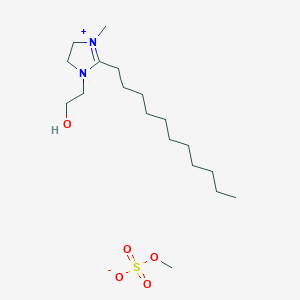

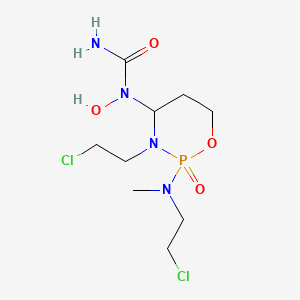
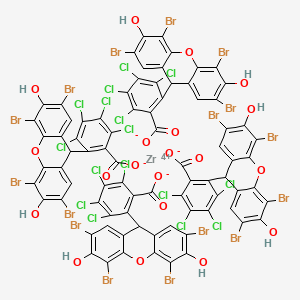

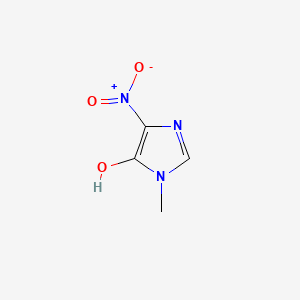
![1-[2-[[4-[(2-Cyano-4-nitrophenyl)azo]phenyl]ethylamino]ethyl]pyridinium thiocyanate](/img/structure/B12707889.png)
